n-Methyliodoacetamide
Overview
Description
N-Methyliodoacetamide is a chemical compound with the molecular formula C3H6INO. It has an average mass of 198.990 Da and a monoisotopic mass of 198.949402 Da .
Synthesis Analysis
N-Methyliodoacetamide has been used in the modification of cysteine residues. The cysteine residues derivatized with N-methyl iodoacetamide (MIAA) can be analyzed by the Edman sequencing with a high degree of reliability .Scientific Research Applications
Pharmaceuticals and Medicinal Chemistry
n-Methyliodoacetamide, as a nitrogen-containing heterocycle, plays a pivotal role in drug design . It can mimic various endogenous metabolites and natural products, making it a versatile scaffold for pharmaceutical applications .
Industrial Applications
In the industrial sector, n-Methyliodoacetamide is used in the production of polymers, agrochemicals, dyes, and developers . Its structural and functional diversity allows it to be optimized for specific industrial applications .
Corrosion Inhibitors
n-Methyliodoacetamide can act as a corrosion inhibitor . This application is particularly useful in industries where metal components are exposed to corrosive environments .
Catalytic Behavior
The catalytic behavior of n-Methyliodoacetamide makes it a notable precursor in synthesizing various important organic compounds . This property is crucial in many chemical reactions and processes .
Energy Storage
n-Methyliodoacetamide-based electrolytes have been used to promote the cycling stability of Li–O2 batteries . These batteries, with ultrahigh theoretical energy density, are regarded as a promising successor to Li-ion batteries for next-generation energy storage .
Protein Analysis
n-Methyliodoacetamide has been used as a labeling agent for the relative measurements of proteins using Matrix‐assisted laser desorption/ionization‐MS (MALDI‐MS) . This application is particularly useful in proteomics, the large-scale study of proteins .
Mechanism of Action
Target of Action
n-Methyliodoacetamide is a compound that has been used in research, particularly in the field of proteomics . . It’s worth noting that compounds with similar structures, such as N-Methyl-D-aspartate (NMDA), have been found to interact with NMDA receptors in the brain . These receptors play a crucial role in synaptic plasticity and memory function .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process of alkylation . Alkylation typically involves the transfer of an alkyl group from one molecule to another, which can significantly alter the function and activity of the target molecule .
Biochemical Pathways
For instance, NMDA receptor antagonists have been found to affect glutamate signaling pathways, which play a crucial role in neuronal communication and memory formation .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on its potential interaction with nmda receptors, it could potentially influence neuronal communication and memory formation .
Action Environment
The action, efficacy, and stability of n-Methyliodoacetamide could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the temperature . .
properties
IUPAC Name |
2-iodo-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6INO/c1-5-3(6)2-4/h2H2,1H3,(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXWCZGHGXWGAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-n-methylacetamide | |
CAS RN |
83487-42-7 | |
Record name | 2-iodo-N-methylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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